(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
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Overview
Description
(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a synthetic organic compound with a complex structure It features a combination of functional groups, including a dimethylamino group, a fluorophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with dimethylamine to form an intermediate Schiff base.
Addition of the Amino Group: The Schiff base is then reacted with 2-(dimethylamino)ethylamine to introduce the amino group.
Formation of the Enone: The intermediate is further reacted with acetic anhydride to form the enone structure.
Final Coupling: The enone is then coupled with 4-methylbenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the enone moiety, converting it to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide: Similar structure but with a bromine atom instead of a fluorine atom.
(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The uniqueness of (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide lies in its specific combination of functional groups. The presence of the fluorophenyl group imparts unique electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(Z)-3-[2-(dimethylamino)ethylamino]-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15-4-8-17(9-5-15)20(26)24-19(21(27)23-12-13-25(2)3)14-16-6-10-18(22)11-7-16/h4-11,14H,12-13H2,1-3H3,(H,23,27)(H,24,26)/b19-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVZJJFZTFHIHY-RGEXLXHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)F)/C(=O)NCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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